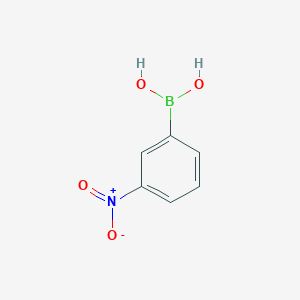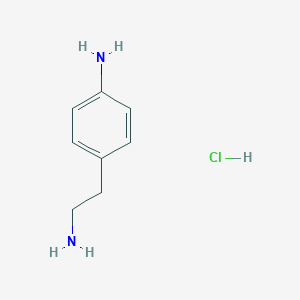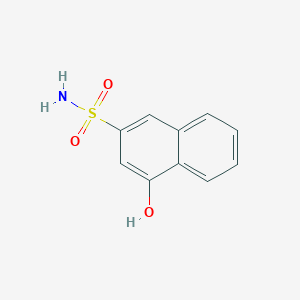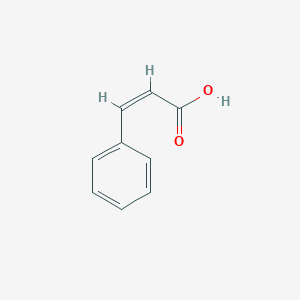![molecular formula C16H13NO4 B086137 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one CAS No. 14482-04-3](/img/structure/B86137.png)
4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one, also known as acridone, is a heterocyclic compound that has been extensively studied for its various biological activities. Acridone is a yellow crystalline solid that has been used in the synthesis of many other compounds due to its unique structure and properties.
科学研究应用
Acridone has been extensively studied for its various biological activities. It has been found to possess antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. Acridone has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, tyrosinase, and topoisomerase. Due to these properties, 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
作用机制
The mechanism of action of 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one is not fully understood. However, it is believed that 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. This results in an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to improved cognitive function.
生化和生理效应
Acridone has been shown to have several biochemical and physiological effects. For example, it has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Acridone has also been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. Additionally, 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one has been shown to possess anti-inflammatory and antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
实验室实验的优点和局限性
One advantage of using 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various cellular processes and identifying potential drug targets. Additionally, 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one is relatively easy to synthesize and is readily available. However, one limitation of using 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one in lab experiments is its toxicity. Acridone has been shown to be toxic to certain cells, and caution should be taken when handling this compound.
未来方向
There are many future directions for 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one research. One area of interest is the development of new drugs for the treatment of various diseases. Acridone has been shown to possess many biological activities that could be useful in the development of new drugs. Another area of interest is the development of new synthetic methods for 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one. New methods could improve the yield and purity of 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one, making it easier to work with in lab experiments. Finally, further studies are needed to fully understand the mechanism of action of 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one and its effects on various cellular targets.
合成方法
The synthesis of 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one can be achieved by many different methods. One of the most common methods is the Povarov reaction, which involves the condensation of an arylamine, an aldehyde, and an alkene in the presence of an acid catalyst. Another method involves the oxidation of 9-methylacridine with potassium permanganate, followed by the addition of methanol and sulfuric acid. Acridone can also be synthesized by the reaction of 9-anthracenecarboxaldehyde with methylamine in the presence of a Lewis acid catalyst.
属性
CAS 编号 |
14482-04-3 |
|---|---|
产品名称 |
4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one |
分子式 |
C16H13NO4 |
分子量 |
283.28 g/mol |
IUPAC 名称 |
4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one |
InChI |
InChI=1S/C16H13NO4/c1-17-11-6-4-3-5-9(11)14(18)10-7-12(19-2)15-16(13(10)17)21-8-20-15/h3-7H,8H2,1-2H3 |
InChI 键 |
NKZNKBLXNLBATF-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C3=CC(=C4C(=C31)OCO4)OC |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)C3=CC(=C4C(=C31)OCO4)OC |
同义词 |
4-Methoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6(11H)-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



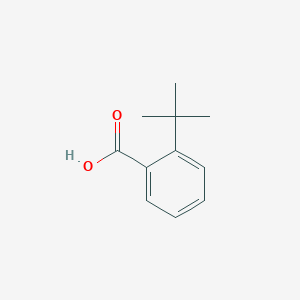
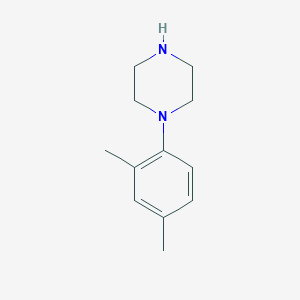
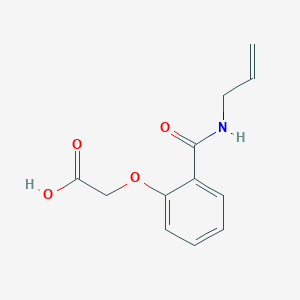
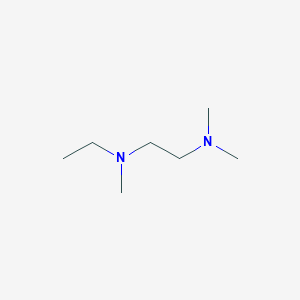
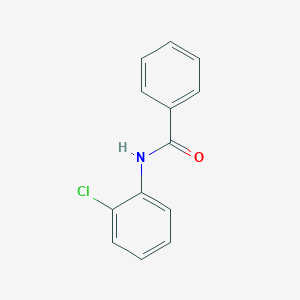

![Benzo[G]chrysene](/img/structure/B86070.png)

